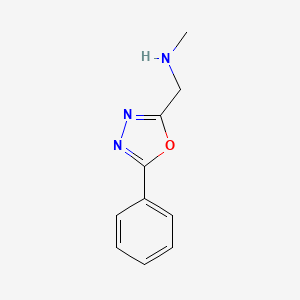

N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine

Description

Properties

IUPAC Name |

N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-11-7-9-12-13-10(14-9)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVQCQZLRFXKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NN=C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344146 | |

| Record name | N-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880361-90-0 | |

| Record name | N-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-phenyl-1,3,4-oxadiazole core

The 1,3,4-oxadiazole ring is commonly synthesized via cyclization reactions involving hydrazides and carboxylic acid derivatives or their equivalents.

Hydrazide Cyclization Route : A typical approach involves the reaction of benzoyl hydrazide with formic acid derivatives or acid chlorides to cyclize into the 1,3,4-oxadiazole ring.

Alternative methods : Use of acyl hydrazines and dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to promote ring closure.

N-Methylation of the methanamine group

The methylation of the amine nitrogen is typically achieved by methylation reagents such as methyl iodide, dimethyl sulfate, or formaldehyde with a reducing agent (Eschweiler–Clarke methylation).

Alternatively, direct use of N-methylmethanamine or methylamine in the initial coupling step can yield the N-methyl substituted product directly.

Detailed Synthetic Route Example

| Step | Reagents/Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Preparation of benzoyl hydrazide | Benzoyl chloride + hydrazine hydrate | Formation of benzoyl hydrazide intermediate | High yield, standard method |

| 2. Cyclization to 5-phenyl-1,3,4-oxadiazole | Benzoyl hydrazide + dehydrating agent (e.g., POCl3) | Ring closure to form oxadiazole core | Moderate to high yield |

| 3. Introduction of methanamine substituent | Reaction with formaldehyde and methylamine under reductive amination conditions | Formation of this compound | Yields vary, optimized conditions necessary |

| 4. Purification | Chromatography or recrystallization | Isolation of pure compound | Purity >95% achievable |

Research Findings and Optimization

Reaction conditions such as temperature, solvent choice (e.g., ethanol, methanol, or dichloromethane), and reaction time critically affect the yield and purity.

Catalysts and additives like acid catalysts (HCl, acetic acid) may be used to facilitate cyclization and amine introduction steps.

Reductive amination using sodium cyanoborohydride or sodium triacetoxyborohydride is preferred for selective N-methylation without overalkylation.

Green chemistry approaches have been explored using microwave-assisted synthesis to reduce reaction times and improve yields.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazide cyclization + reductive amination | Benzoyl hydrazide, POCl3, formaldehyde, methylamine, NaBH3CN | Cyclization + reductive amination | Well-established, good yields | Multiple steps, use of toxic reagents |

| Direct methylamine coupling | 5-phenyl-1,3,4-oxadiazol-2-carbaldehyde + methylamine | Nucleophilic substitution | Fewer steps, direct N-methylation | Requires aldehyde intermediate |

| Microwave-assisted synthesis | Same as above with microwave irradiation | Accelerated cyclization and amination | Faster reaction, energy efficient | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring acts as an electrophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted oxadiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that oxadiazole derivatives, including N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine, exhibit promising antimicrobial properties. A study highlighted the effectiveness of oxadiazole compounds against various bacterial strains, suggesting that modifications in the oxadiazole structure can enhance activity against resistant strains .

Pharmacological Properties

Oxadiazole compounds are known for their diverse pharmacological effects. For instance, derivatives have been studied for their antitussive and analgesic properties. The mechanism of action typically involves peripheral pathways that modulate pain and cough reflexes .

Case Study: Synthesis and Activity Evaluation

A notable case study involved the synthesis of similar oxadiazole derivatives and their evaluation for biological activity. The synthesized compounds were subjected to in vitro tests against several pathogens, demonstrating varying degrees of efficacy. The structure-activity relationship (SAR) was analyzed to identify key functional groups responsible for enhanced activity .

Material Science

Fluorescent Properties

this compound has been investigated for its potential use in fluorescent materials. The incorporation of oxadiazole moieties into polymer matrices has resulted in materials with improved optical properties suitable for applications in organic light-emitting diodes (OLEDs) and sensors .

Thermal Stability

Studies have indicated that oxadiazole-containing polymers exhibit excellent thermal stability, making them suitable for high-temperature applications. This property is crucial for developing materials used in electronics and aerospace industries where thermal degradation can be a concern .

Environmental Applications

Pesticides and Herbicides

Oxadiazole derivatives have been explored as potential agrochemicals due to their biological activity against pests and weeds. Research indicates that these compounds can disrupt metabolic pathways in target organisms, leading to effective pest control while minimizing environmental impact .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as thymidylate synthase and topoisomerase, which are crucial for DNA replication and cell division . Additionally, it can bind to proteins and nucleic acids, disrupting their normal functions and leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substituents

1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine

- Structure : Features a 4-methylphenyl group instead of phenyl at the 5-position of the oxadiazole.

- Synthesis : Prepared via polyphosphoric acid-mediated condensation of p-toluic hydrazide and glycine, yielding 87% .

- Characterization : Confirmed by $^{1}\text{H}$-NMR (aromatic protons at δ 8.00 and 7.42, methyl at δ 2.39) and $^{13}\text{C}$-NMR (oxadiazole carbons at δ 164.32 and 161.98) .

N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine

Analogs with Functional Group Variations

(E)-1-(Aryl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)methanimines

- Structure : Schiff base derivatives where the methanamine is replaced by an aryl-substituted imine.

- Synthesis : Prepared via condensation of 5-phenyl-1,3,4-oxadiazole-2-amine with aromatic aldehydes, achieving yields up to 92% .

- Applications : The imine group introduces conjugation, which may enhance UV absorption properties or metal-chelation capacity .

5-Phenyl-1,3,4-oxadiazole-2-methylamine Hydrochloride

Heterocyclic Variants

N-Methyl-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine

- Structure : Replaces the 1,3,4-oxadiazole with a 1,2-oxazole ring.

- Properties : Molecular formula $ \text{C}{12}\text{H}{14}\text{N}_2\text{O} $. The oxazole’s reduced aromaticity compared to oxadiazole may lower thermal stability .

Pyrazole-Based Analogs (e.g., N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine)

Data Table: Key Properties of N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine and Analogs

Biological Activity

N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine is a compound of significant interest due to its diverse biological activities. The oxadiazole moiety, particularly in the context of medicinal chemistry, has been associated with a variety of pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive review of the biological activity of this compound, supported by relevant data tables and case studies.

Structure and Composition

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H11N3O |

| Molecular Weight | 189.21 g/mol |

| CAS Number | 594695 |

| Synonyms | N-methyl-5-phenyl-1,3,4-oxadiazol-2-ylmethanamine |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazines with oxadiazole derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Research has indicated that compounds containing the oxadiazole scaffold exhibit notable anticancer properties. For instance, in a study evaluating the efficacy of various oxadiazole derivatives against cancer cell lines, this compound demonstrated significant inhibition of cell proliferation at micromolar concentrations.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | PC3 (Prostate) | 10 | |

| N-methyl derivative with different aryl groups | MCF7 (Breast) | 15 | |

| 5-Aryl derivatives | Various | <20 |

Anti-inflammatory Properties

In addition to its anticancer potential, N-methyl derivatives of oxadiazoles have been shown to exhibit anti-inflammatory effects. A study highlighted that these compounds could inhibit pro-inflammatory cytokines in vitro.

Case Study: Inhibition of Cytokines

In vitro assays demonstrated that treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels in activated macrophages.

Antimicrobial Activity

The antimicrobial activity of N-methyl derivatives has also been explored. Compounds containing the oxadiazole ring have shown promising results against various bacterial strains.

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| Oxadiazole derivatives | S. aureus | 12 |

The exact mechanism through which N-methyl derivatives exert their biological effects is still under investigation. However, it is believed that the oxadiazole ring may interact with various cellular targets involved in signaling pathways related to cell proliferation and inflammation.

Potential Targets

- Histone Deacetylases (HDACs) : Some studies suggest that oxadiazole compounds may act as HDAC inhibitors.

- Cytokine Receptors : The modulation of cytokine signaling pathways could explain the anti-inflammatory effects observed.

Q & A

Q. What are the established synthetic routes for N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine, and what are their comparative advantages?

The compound is synthesized via a polyphosphoric acid (PPA)-mediated condensation reaction between p-toluic hydrazide and glycine. This method is high-yielding (~70–80%) and avoids harsh reagents, making it scalable for lab-scale production. Key advantages include mild reaction conditions and straightforward purification via recrystallization . Alternative routes (e.g., using chloroacetyl chloride for oxadiazole ring formation) may introduce halogenated intermediates but require careful stoichiometric control to minimize side products .

Q. How is the compound characterized using spectroscopic techniques?

Structural validation relies on multimodal spectroscopy:

- ¹H NMR : Peaks at 8.00 δ (aromatic protons), 4.05 δ (methylene protons), and 2.39 δ (methyl protons) confirm substituent positions .

- ¹³C NMR : Signals at 164.32 δ and 161.98 δ correspond to oxadiazole carbons, while 50.24 δ confirms the aliphatic carbon bonded to the amine .

- FT-IR : Absorbance at 1650–1680 cm⁻¹ (C=N stretch) and 3200–3400 cm⁻¹ (N-H stretch) validate the oxadiazole core and primary amine . Cross-referencing with mass spectrometry (m/z ~204–219) ensures molecular integrity .

Q. What are common challenges in purifying this compound, and how are they addressed?

Impurities often arise from incomplete cyclization during oxadiazole formation. Recrystallization using pet-ether or ethanol removes unreacted hydrazide or glycine derivatives. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves regioisomers, particularly if substituent positional ambiguity exists .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s electronic properties for organic electronics?

Density functional theory (DFT) simulations predict HOMO/LUMO levels, which correlate with electron transport efficiency. For example, the oxadiazole ring’s electron-deficient nature enhances charge mobility, while methyl groups influence solubility in polymer matrices. Substituent modifications (e.g., replacing methyl with electron-withdrawing groups) can be modeled to tune bandgaps for OLED or solar cell applications .

Q. What strategies resolve discrepancies in NMR spectral data during structural validation?

Contradictory δ values (e.g., aromatic carbons at 121.11 vs. 142.59 δ) may indicate tautomerism or solvent effects. Deuterated DMSO vs. CDCl₃ can shift proton signals due to hydrogen bonding. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) clarify connectivity ambiguities, particularly for overlapping signals in crowded regions .

Q. How does the compound’s thermal stability impact its application in thin-film devices?

Differential scanning calorimetry (DSC) reveals a melting point >200°C, indicating suitability for high-temperature processing. However, decomposition above 300°C limits its use in vapor-deposited layers. Blending with thermally stable polymers (e.g., polyimides) mitigates degradation in optoelectronic devices .

Q. What experimental designs minimize byproduct formation during oxadiazole synthesis?

- Stoichiometric control : A 1:1 molar ratio of hydrazide to glycine prevents unreacted intermediates.

- Reaction monitoring : TLC (silica, ethyl acetate/hexane) tracks cyclization progress.

- Catalyst optimization : PPA concentration (85–90%) balances reactivity and side reactions. Excess acid promotes dehydration but risks charring .

Methodological Tables

Table 1: Key NMR Assignments for Structural Validation

Table 2: Comparative Synthetic Routes

| Method | Yield (%) | Purity Challenges |

|---|---|---|

| PPA condensation | 70–80 | Minimal byproducts |

| Chloroacetyl chloride | 50–60 | Halogenated residues |

| Data sourced from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.